molecular formula C6H7Cl2N3 B1603224 4-Chloropicolinimidamide hydrochloride CAS No. 688753-58-4

4-Chloropicolinimidamide hydrochloride

Cat. No. B1603224
M. Wt: 192.04 g/mol
InChI Key: HESAARZNMYTITM-UHFFFAOYSA-N
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Patent
US07138363B2

Procedure details

6.93 g (50 mmol) of 4-chloro-2-cyanopyridine in 40 ml of methanol are treated for one hour with 0.27 g (5 mmol) sodium methoxide. After the addition of 3.00 g (56 mmol) of ammonium chloride, refluxing is carried out for two hours. The volatile components are then removed in vacuo. The 2-amidino-4-chloropyridine hydrochloride so obtained is reacted without further purification.
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.C[O-].[Na+].[Cl-].[NH4+:14]>CO>[ClH:1].[C:8]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][N:5]=1)(=[NH:14])[NH2:9] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Name
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The volatile components are then removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(N)(=N)C1=NC=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.